N-butyl-N-methyl-2-sulfamoylbenzamide
Description
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-butyl-N-methyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-9-14(2)12(15)10-7-5-6-8-11(10)18(13,16)17/h5-8H,3-4,9H2,1-2H3,(H2,13,16,17) |
InChI Key |
NXFLBMOPXDQTPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-sulfamoylbenzoyl Precursors
Starting from 2-substituted benzoic acid (often 2-fluorobenzoic acid or 2-methoxybenzoic acid), chlorosulfonation is performed using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 5-position of the aromatic ring. This step is typically conducted by adding the benzoic acid to cooled chlorosulfonic acid and heating at around 95 °C for 12 hours, resulting in 5-(chlorosulfonyl)-2-substituted benzoic acid intermediates with yields around 76–80%.
The chlorosulfonyl intermediate is then reacted with ammonia or primary/secondary amines to form the corresponding sulfamoyl derivatives. For N-butyl-N-methyl sulfamoyl substitution, the sulfonyl chloride is treated with N-butylmethylamine or sequentially with butylamine and methylamine to install the N-butyl and N-methyl groups on the sulfonamide nitrogen.
Formation of the Benzamide Moiety
- The carboxylic acid group of the sulfamoylbenzoic acid intermediate is converted to the amide by coupling with N-methylbutylamine or related amines. This is typically achieved using carbodiimide coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of HOBt (1-hydroxybenzotriazole) and a base like DMAP (4-dimethylaminopyridine) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. This step yields the this compound with yields ranging from 45% to 86% depending on conditions and substituents.
Detailed Stepwise Preparation Method
Research Findings and Optimization Notes
The chlorosulfonation step is critical and requires careful temperature control to avoid regioisomer formation and side reactions. The use of chlorosulfonic acid in excess ensures complete sulfonylation.
Sulfonamide formation in aqueous medium is advantageous for environmental and operational simplicity. However, polarity and solubility of intermediates (especially with morpholine or benzyl substituents) may require pH adjustments and careful extraction to maximize yield.
Carbodiimide-mediated amide coupling is the preferred method due to mild conditions and good yields. Use of HOBt reduces side reactions and racemization if chiral centers are present.
Alternative methods such as Friedel-Crafts sulfonylation and subsequent amide formation have been reported but may result in regioisomer mixtures requiring chromatographic separation.
Summary Table of Key Preparation Methods for this compound
| Preparation Stage | Method | Key Reagents | Typical Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Sulfonylation | Chlorosulfonation of 2-substituted benzoic acid | ClSO3H, heat | 76–80% | High regioselectivity, scalable | Requires temperature control, corrosive reagents |
| Sulfonamide formation | Reaction of sulfonyl chloride with N-butylmethylamine | N-butylmethylamine, aqueous medium | 64–94% | Mild conditions, aqueous solvent | Product polarity affects isolation |
| Amide coupling | Carbodiimide-mediated coupling | EDC·HCl, HOBt, DMAP, N-methylbutylamine | 45–86% | Mild, efficient, versatile | Requires purification, moisture sensitive |
Representative Reaction Scheme (Conceptual)
$$
\text{2-Substituted benzoic acid} + \text{ClSO}_3\text{H} \xrightarrow{95^\circ C, 12 h} \text{5-(chlorosulfonyl)-2-substituted benzoic acid}
$$
$$
\text{5-(chlorosulfonyl)-2-substituted benzoic acid} + \text{N-butylmethylamine} \rightarrow \text{5-(N-butyl-N-methylsulfamoyl)-2-substituted benzoic acid}
$$
$$ \text{5-(N-butyl-N-methylsulfamoyl)-2-substituted benzoic acid} + \text{N-methylbutylamine} + \text{EDC·HCl, HOBt} \rightarrow \text{this compound} $$
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-methyl-2-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-butyl-N-methyl-2-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Alkyl Chain Impact : The butyl group in this compound likely increases lipophilicity compared to the shorter propyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide. This may improve blood-brain barrier penetration but reduce aqueous solubility .
The latter may exhibit higher stability against electrophilic attack .
Heterocyclic Modifications : Compounds like the benzothiazole and oxadiazole derivatives () demonstrate how heterocyclic appendages can enhance binding affinity via π-π interactions or modulate electronic properties. For instance, oxadiazoles may increase metabolic resistance due to their electron-withdrawing nature .
Thermodynamic and Kinetic Stability
DFT studies on 2-(N-allylsulfamoyl)-N-propylbenzamide revealed thermodynamic stability (Gibbs free energy ≈ -1200 kcal/mol) and intramolecular H-bonding between sulfamoyl oxygen and amide hydrogen .
Q & A
Q. How do solvent effects impact the compound’s reactivity in cross-coupling reactions?
- Data : Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, while protic solvents (e.g., ethanol) reduce yields by 30–40% .
Data Validation and Reproducibility
Q. How can researchers validate spectral data for this compound?
Q. What strategies ensure reproducibility in synthesizing this compound?
- Protocol :
Use anhydrous solvents (e.g., molecular sieves for DMF).
Standardize reaction monitoring via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .
Emerging Research Directions
Q. What role does this compound play in photodynamic therapy (PDT) applications?
- Hypothesis : Sulfonamide derivatives exhibit light-activated ROS generation. Test via fluorescence quenching assays with singlet oxygen sensors .
Q. Can this compound act as a template for covalent inhibitor design?
- Rationale : The sulfamoyl group may form reversible covalent bonds with cysteine residues. Validate via mass spectrometry-based chemoproteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
